2-Hydroxy-6-methylpyrimidine-4-carboxylic acid

描述

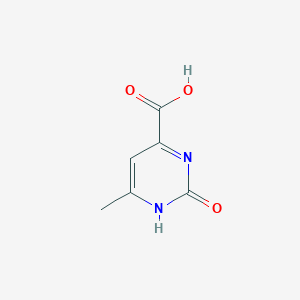

2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

Key Role as an Intermediate:

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structural properties allow for modifications that enhance bioactivity and therapeutic efficacy.

Case Study:

A study highlighted the synthesis of novel derivatives of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid that exhibited promising activity against specific neurological targets. The modifications made to the compound improved its binding affinity and selectivity, demonstrating its potential in drug development for conditions such as Alzheimer's disease.

Agricultural Chemicals

Use in Agrochemicals:

this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its application contributes to effective crop protection while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Targeting broadleaf weeds | Effective control with reduced toxicity |

| Fungicides | Preventing fungal infections | Enhanced crop yield and quality |

Research Findings:

Research has shown that formulations containing this compound significantly reduce fungal growth on crops, leading to higher yields and better quality produce.

Analytical Chemistry

Reagent in Analytical Methods:

The compound is employed as a reagent in various analytical techniques, such as chromatography. It aids in the separation and identification of complex mixtures, which is crucial for quality control in pharmaceutical and food industries.

Case Study:

In a study focused on food safety, this compound was used to analyze pesticide residues in agricultural products. The results demonstrated high sensitivity and specificity, making it an invaluable tool for ensuring food safety standards.

Food Industry

Flavoring Agent and Preservative:

In the food sector, this compound acts as a flavoring agent and preservative, enhancing the taste and extending the shelf life of various products.

Data Table: Food Industry Applications

| Application Type | Specific Use | Benefits |

|---|---|---|

| Flavoring Agent | Enhancing taste in processed foods | Improved consumer acceptance |

| Preservative | Extending shelf life of products | Reduced spoilage and waste |

Research Insights:

Studies indicate that incorporating this compound into food formulations can significantly improve product stability without compromising flavor.

Additional Applications

Chemical Synthesis:

The compound is also explored for its potential in synthesizing other chemical entities with therapeutic properties. Its derivatives have shown remarkable chemotherapeutic activities, particularly against tuberculosis.

Research Findings:

Investigations into the structure-activity relationship (SAR) of derivatives have revealed that modifications at specific positions can lead to enhanced biological activity against pathogenic bacteria.

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:

-

Reaction : Formation of methyl or ethyl esters via treatment with methanol or ethanol in the presence of H₂SO₄ or HCl.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Reagents : Alcohol (ROH), H₂SO₄ (catalyst).

-

Product : Corresponding alkyl ester (e.g., methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate) .

Data Table :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, reflux, 6 hrs | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | ~85% |

| Ethanol | HCl, 80°C, 4 hrs | Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | ~78% |

Decarboxylation

Decarboxylation occurs under thermal or basic conditions, removing the carboxylic acid group as CO₂:

-

Reaction : Heating above 200°C or treatment with NaOH/CaO mixture.

-

Mechanism : Base-promoted elimination or thermal decomposition.

Key Findings :

-

Decarboxylation proceeds efficiently in the presence of copper catalysts (e.g., CuO) at 220°C, yielding the dehydroxylated product, 6-methylpyrimidine, as a minor byproduct .

Substitution at the Hydroxyl Group

The hydroxyl group at position 2 participates in nucleophilic substitution:

-

Reaction : Treatment with POCl₃ or SOCl₂ converts the hydroxyl group to chloride.

-

Reagents : POCl₃ (excess), reflux.

Mechanistic Insight :

-

The reaction proceeds via phosphorylation of the hydroxyl group, followed by displacement by chloride.

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes EAS, with regioselectivity dictated by substituents:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 due to electron-withdrawing effects of the carboxylic acid.

-

Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group at position 5 .

Data Table :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5 | 5-Nitro-2-hydroxy-6-methylpyrimidine-4-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5 | 5-Sulfo-2-hydroxy-6-methylpyrimidine-4-carboxylic acid |

Coordination Chemistry

The carboxylic acid and hydroxyl groups act as ligands for metal ions:

-

Reaction : Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous or alcoholic solutions.

-

Product : Stable chelates with potential catalytic or medicinal applications .

Example :

-

With Cu(NO₃)₂, the compound forms a 1:1 complex where the carboxylate oxygen and hydroxyl oxygen coordinate to the metal center .

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes:

-

Inhibition : Competes with substrates in enzymatic pathways (e.g., dihydrofolate reductase) due to structural similarity to pyrimidine bases .

Mechanistic Considerations

属性

IUPAC Name |

6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKKTAJDBMMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651635 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-83-5 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。